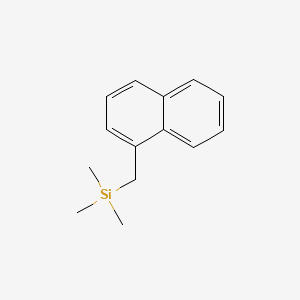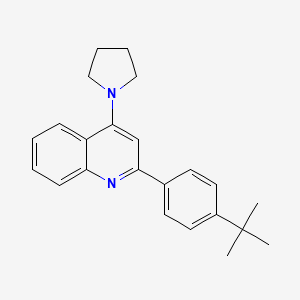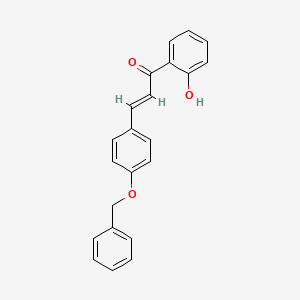
2',4'-Dichloroglutaranilic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,4’-Dichloroglutaranilic acid is a chemical compound with the molecular formula C11H11Cl2NO3 and a molecular weight of 276.121 g/mol It is a derivative of glutaranilic acid, characterized by the presence of two chlorine atoms at the 2’ and 4’ positions on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dichloroglutaranilic acid typically involves the chlorination of glutaranilic acid. One common method includes the reaction of glutaranilic acid with chlorine gas in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction can be represented as follows:
[ \text{C}_9\text{H}_9\text{NO}3 + 2\text{Cl}2 \rightarrow \text{C}{11}\text{H}{11}\text{Cl}_2\text{NO}_3 + 2\text{HCl} ]
Industrial Production Methods
Industrial production of 2’,4’-Dichloroglutaranilic acid may involve large-scale chlorination processes using advanced equipment to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient chlorination while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2’,4’-Dichloroglutaranilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorine atoms in 2’,4’-Dichloroglutaranilic acid can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used in substitution reactions, often in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dichloroamines or dichloroalcohols.
Substitution: Formation of substituted glutaranilic acid derivatives.
Applications De Recherche Scientifique
2’,4’-Dichloroglutaranilic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2’,4’-Dichloroglutaranilic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3’,4’-Dichloroglutaranilic acid
- 2’,3’-Dichloroglutaranilic acid
- 2’,5’-Dichloroglutaranilic acid
- 2’,4’-Dimethylglutaranilic acid
- 2’,4’-Dichlorophthalanilic acid
- 2’,4’-Dichloromaleanilic acid
- 2’,4’-Dichlorosuccinanilic acid
- 2’,4’-Difluorophthalanilic acid
- 2’,4’,5’-Trichloroglutaranilic acid
- 2’,4’-Dimethylphthalanilic acid
Uniqueness
2’,4’-Dichloroglutaranilic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 2’ and 4’ positions enhances its reactivity and potential for various applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H11Cl2NO3 |
|---|---|
Poids moléculaire |
276.11 g/mol |
Nom IUPAC |
5-(2,4-dichloroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H11Cl2NO3/c12-7-4-5-9(8(13)6-7)14-10(15)2-1-3-11(16)17/h4-6H,1-3H2,(H,14,15)(H,16,17) |
Clé InChI |
BXZJOSADEAUICT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)NC(=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl-](/img/structure/B11950812.png)
![2-(2,6-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11950813.png)











